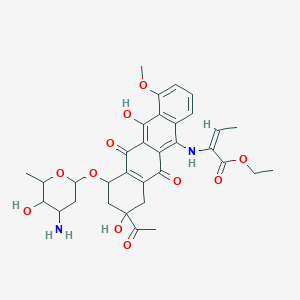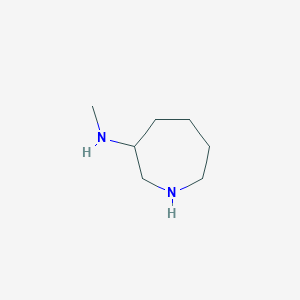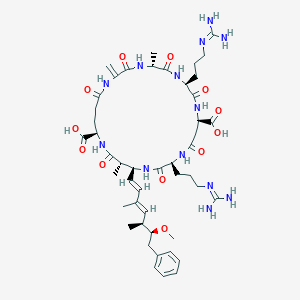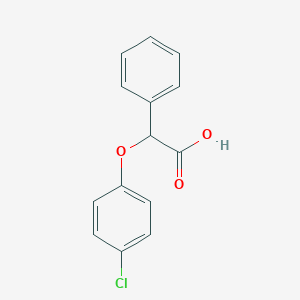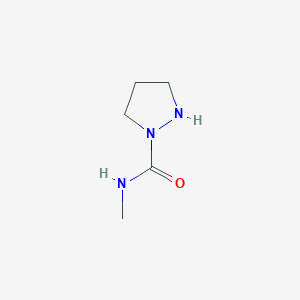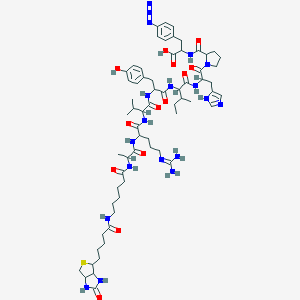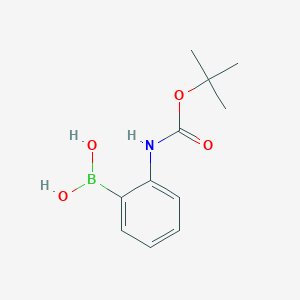
(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid
概要
説明
Synthesis Analysis
The synthesis of tert-butoxycarbonyl derivatives involves the tert-butoxycarbonylation of amino acids and their derivatives. This process is fundamental in peptide synthesis, allowing for the protection of amino groups during the synthesis process. The key reagents involved in this process include di-tert-butyl dicarbonate (Boc2O) and various amino acids or their derivatives, leading to the formation of N-tert-butoxycarbonyl amino acids and peptides (Keller, Keller, van Look, & Wersin, 2003).
Molecular Structure Analysis
The molecular structure of (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid and its derivatives has been studied through various methods, including X-ray crystallography. These studies reveal details about the compound's conformation, bond lengths, and angles, which are crucial for understanding its reactivity and interactions with other molecules. The tert-butoxycarbonyl group, in particular, has been shown to adopt both cis and trans conformations, influencing the overall molecular geometry and the compound's behavior in chemical reactions (Benedetti, Pedone, Toniolo, Némethy, Pottle, & Scheraga, 2009).
Chemical Reactions and Properties
The tert-butoxycarbonyl group is known for its versatility as a protecting group in organic synthesis. It can be introduced into amino acids and peptides through reactions with di-tert-butyl dicarbonate in the presence of catalysts or under catalyst-free conditions. These reactions are typically chemoselective, yielding N-tert-butoxycarbonyl-protected amines without significant side products. The protecting group can be removed under acidic conditions, allowing for further functionalization of the amino acid or peptide (Chankeshwara & Chakraborti, 2006).
科学的研究の応用
Environmental Science and Pollution Research
- Results or Outcomes : The SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption. The Langmuir isotherm and pseudo-second-order kinetics strongly correlate with experimental data, with R2 values of 0.98 and 0.99, respectively .
Chemical Synthesis
- Summary of the Application : “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is used in various chemical transformations due to its unique reactivity pattern .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific chemical transformation being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The results or outcomes can also vary greatly depending on the specific chemical transformation. In general, the use of this compound can facilitate certain chemical reactions and lead to the production of desired products .
Synthesis Routes
- Summary of the Application : There are various synthesis routes for “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” with detailed experiments and outcomes.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis route being used.
- Results or Outcomes : The results or outcomes can also vary greatly depending on the specific synthesis route. In general, these synthesis routes allow for the production of “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” in a controlled and efficient manner.
Chemical Synthesis
- Summary of the Application : “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is used in various chemical transformations due to its unique reactivity pattern .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific chemical transformation being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The results or outcomes can also vary greatly depending on the specific chemical transformation. In general, the use of this compound can facilitate certain chemical reactions and lead to the production of desired products .
Synthesis Routes
- Summary of the Application : There are various synthesis routes for “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” with detailed experiments and outcomes.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis route being used.
- Results or Outcomes : The results or outcomes can also vary greatly depending on the specific synthesis route. In general, these synthesis routes allow for the production of “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” in a controlled and efficient manner.
Safety And Hazards
将来の方向性
Boronic acids, including “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid”, have shown promise in various fields of research. Their unique chemical properties make them useful in the synthesis of a wide range of organic compounds . Future research will likely continue to explore the potential applications of these compounds in medicinal chemistry and other fields .
特性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEIKYSECODAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378291 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | |
CAS RN |
115377-94-1 | |
| Record name | 1,1-Dimethylethyl N-(2-boronophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115377-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-BOC-aminophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

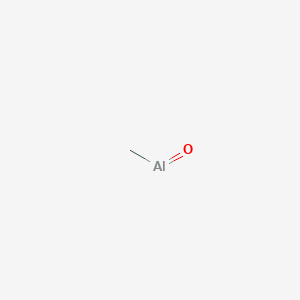
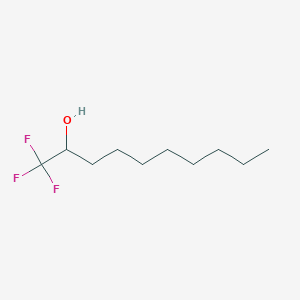
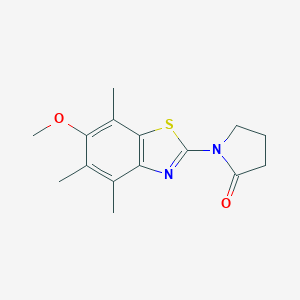
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
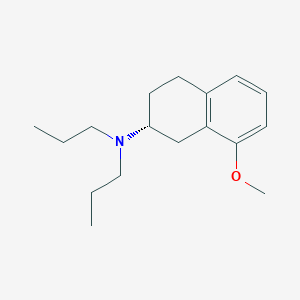
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
